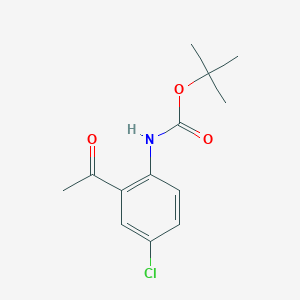
Tert-butyl 2-acetyl-4-chlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-acetyl-4-chlorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate typically involves the reaction of 2-acetyl-4-chloroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-acetyl-4-chlorophenyl)carbamate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-acetyl-4-chlorophenyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release active drugs .
Industry: In the industrial sector, tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate is used in the synthesis of agrochemicals and pharmaceuticals. It serves as an intermediate in the production of various active ingredients .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through covalent modification .
Comparison with Similar Compounds
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl N-(2-chlorophenyl)carbamate
- tert-Butyl N-(4-bromophenyl)carbamate
Comparison: tert-Butyl N-(2-acetyl-4-chlorophenyl)carbamate is unique due to the presence of both acetyl and chloro substituents on the phenyl ring. This combination provides distinct reactivity and stability compared to other similar compounds. The acetyl group enhances the compound’s ability to participate in oxidation and reduction reactions, while the chloro group allows for various substitution reactions .
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
HVWMGJPJKROZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















